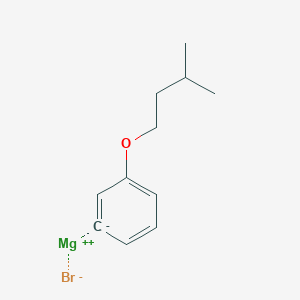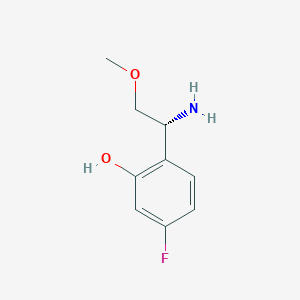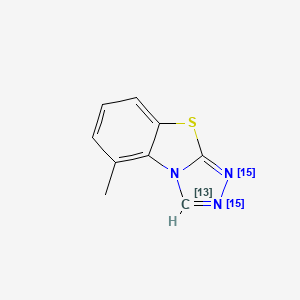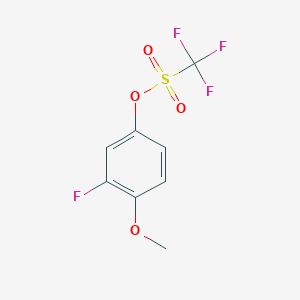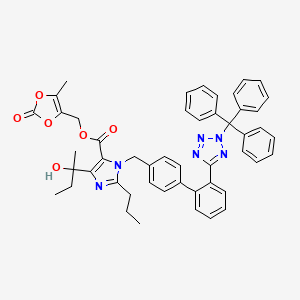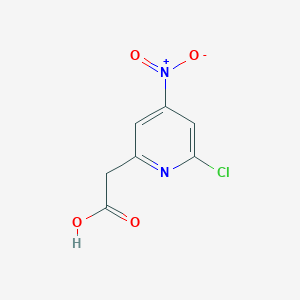![molecular formula C29H55N5O5Si3 B13441986 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)
2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three tert-butyl(dimethyl)silyl groups and a formyl group attached to the adenosine molecule. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine involves multiple steps. The process typically begins with the protection of the hydroxyl groups of adenosine using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The formylation of the amino group is then achieved using formic acid or a formylating agent like formic anhydride .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar steps with optimization for yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butyl(dimethyl)silyl groups can be replaced with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylated derivative, while reduction yields a hydroxymethylated derivative .
Scientific Research Applications
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, while the silyl groups provide steric protection and influence the compound’s solubility and stability. These properties make it a valuable tool in studying nucleoside-related processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine: Lacks the formyl group, making it less reactive in certain chemical reactions.
N6-Formyladenosine: Contains a formyl group but lacks the silyl protecting groups, affecting its stability and solubility
Uniqueness
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine is unique due to the combination of silyl protecting groups and a formyl group. This combination provides a balance of stability, reactivity, and solubility, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C29H55N5O5Si3 |
|---|---|
Molecular Weight |
638.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]formamide |
InChI |
InChI=1S/C29H55N5O5Si3/c1-27(2,3)40(10,11)36-16-20-22(38-41(12,13)28(4,5)6)23(39-42(14,15)29(7,8)9)26(37-20)34-18-32-21-24(33-19-35)30-17-31-25(21)34/h17-20,22-23,26H,16H2,1-15H3,(H,30,31,33,35)/t20-,22-,23-,26-/m1/s1 |
InChI Key |
RPFLCNLQRHCCAK-HUBRGWSESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


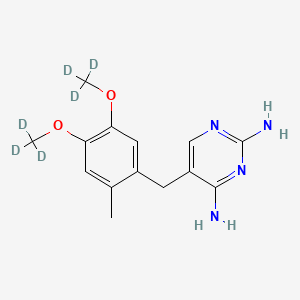
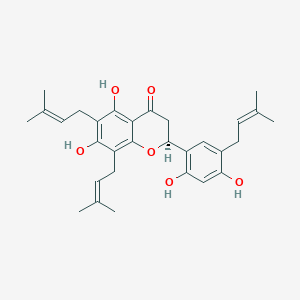
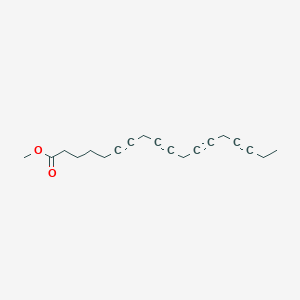
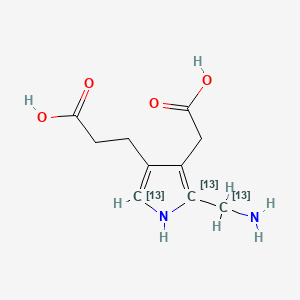
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)

